An In-depth Technical Guide to the Chemical Properties of 3-(Ethylamino)-pentanoic Acid
An In-depth Technical Guide to the Chemical Properties of 3-(Ethylamino)-pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 3-(Ethylamino)-pentanoic acid. As a molecule of interest in organic synthesis and medicinal chemistry, a thorough understanding of its synthesis, structure, and reactivity is crucial for its potential applications. This document is intended to serve as a technical resource, offering insights into its fundamental characteristics and providing a basis for further research and development.
Chemical Structure and Physicochemical Properties
3-(Ethylamino)-pentanoic acid is a derivative of pentanoic acid with an ethylamino group substituted at the third carbon position. The presence of both a carboxylic acid and a secondary amine functional group imparts amphoteric properties to the molecule, allowing it to act as both a weak acid and a weak base.
Key Structural Features:
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Chirality: The carbon at the 3-position is a chiral center, meaning that 3-(Ethylamino)-pentanoic acid can exist as two enantiomers, (R)- and (S)-, as well as a racemic mixture. The specific stereochemistry can significantly influence its biological activity.
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Functional Groups: The carboxylic acid group is responsible for its acidic properties and can participate in esterification, amidation, and salt formation. The secondary amine group provides basicity and is a site for alkylation, acylation, and other nucleophilic reactions.
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of 3-(Ethylamino)-pentanoic acid. These values are estimated based on the properties of related compounds such as pentanoic acid and other amino acids.
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C7H15NO2 | Based on structure |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | Analogy with similar compounds |
| Boiling Point | ~200-220 °C (decomposes) | Extrapolation from pentanoic acid and amino acids |
| Melting Point | Not readily available; likely a zwitterionic solid | General property of amino acids |
| Solubility | Partially soluble in water; soluble in organic solvents | |
| pKa (acidic) | ~4-5 | Typical for carboxylic acids |
| pKa (basic) | ~10-11 | Typical for secondary amines |
Synthesis Methodologies
The synthesis of 3-(Ethylamino)-pentanoic acid can be approached through several established methods in organic chemistry. The choice of a particular synthetic route will depend on factors such as the desired stereochemistry, scalability, and availability of starting materials.
a) Reductive Amination of 3-Oxopentanoic Acid Derivatives
A primary and highly effective method for synthesizing 3-(Ethylamino)-pentanoic acid is through the reductive amination of a 3-oxopentanoic acid ester. This process involves the reaction of the ketone with ethylamine to form an imine intermediate, which is then reduced to the corresponding amine.
The key advantage of this method is its versatility and the ability to control stereochemistry through the use of chiral reducing agents or catalysts.
Caption: Reductive amination synthesis pathway.
b) Michael Addition of Ethylamine to an α,β-Unsaturated Ester
Another viable synthetic route is the conjugate addition (Michael addition) of ethylamine to an α,β-unsaturated ester, such as ethyl pent-2-enoate. This reaction forms the carbon-nitrogen bond at the 3-position.
This method is generally straightforward but may require optimization to control for potential side reactions, such as polymerization of the starting material.
Experimental Protocol: Reductive Amination
Objective: To synthesize 3-(Ethylamino)-pentanoic acid via reductive amination of ethyl 3-oxopentanoate.
Materials:
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Ethyl 3-oxopentanoate
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Ethylamine (as a solution in a suitable solvent, e.g., ethanol)
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Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent
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Methanol or Ethanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Dichloromethane or other suitable organic solvent
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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Imine Formation: In a round-bottom flask, dissolve ethyl 3-oxopentanoate in methanol. Add a stoichiometric equivalent of ethylamine solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride in small portions. The pH should be maintained between 6 and 7 by the dropwise addition of dilute HCl.
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Quenching and Extraction: After the addition of the reducing agent is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by adding water. Extract the product with dichloromethane.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 3-(ethylamino)pentanoate.
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Hydrolysis: To the crude ester, add a solution of NaOH and heat the mixture to reflux for several hours to hydrolyze the ester.
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Acidification and Isolation: Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 6-7. The zwitterionic product may precipitate. If not, the product can be isolated by ion-exchange chromatography or by further extraction.
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Purification: The final product can be purified by recrystallization or chromatography.
Spectroscopic Analysis
The structure of 3-(Ethylamino)-pentanoic acid can be confirmed by various spectroscopic methods. The following are the expected characteristic signals:
Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm-1, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2][3]
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N-H Stretch (Secondary Amine): A moderate absorption around 3300-3500 cm-1. This may be obscured by the broad O-H stretch.
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C-H Stretch: Sharp peaks between 2850 and 3000 cm-1.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700 and 1725 cm-1.[2][3]
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N-H Bend: An absorption around 1550-1650 cm-1.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
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-COOH Proton: A broad singlet far downfield, typically between 10-12 ppm.[2] This signal disappears upon the addition of D2O.
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-CH(N)- Proton (at C3): A multiplet in the region of 2.5-3.0 ppm.
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-CH2- Protons (at C2 and C4): Multiplets in the range of 1.5-2.5 ppm. The protons at C2 will be adjacent to the carbonyl group and will be further downfield.
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-NH- Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent.
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-CH2- (Ethyl group): A quartet around 2.5-3.0 ppm.
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-CH3 (Ethyl and Pentanoic chain): Triplets around 0.8-1.2 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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-COOH Carbon: A signal in the range of 170-180 ppm.[2]
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-CH(N)- Carbon (at C3): A signal around 50-60 ppm.
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-CH2- Carbons: Signals in the range of 20-40 ppm.
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-CH2- (Ethyl group): A signal around 40-50 ppm.
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-CH3 Carbons: Signals in the upfield region, around 10-20 ppm.
Reactivity and Stability
The reactivity of 3-(Ethylamino)-pentanoic acid is dictated by its two functional groups.
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Carboxylic Acid Reactivity: It can undergo esterification with alcohols in the presence of an acid catalyst, and amidation with amines using coupling agents. It will also react with bases to form carboxylate salts.
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Amine Reactivity: As a secondary amine, it is nucleophilic and can be alkylated or acylated. It will react with acids to form ammonium salts.
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Intramolecular Reactions: Under certain conditions, intramolecular reactions between the amine and carboxylic acid groups could occur, potentially leading to lactam formation, though this would require forcing conditions due to the six-membered ring that would be formed.
Stability and Storage:
3-(Ethylamino)-pentanoic acid is expected to be a stable compound under normal laboratory conditions. However, due to its amphoteric nature, it should be stored away from strong acids and bases. It is also advisable to store it in a cool, dry place to prevent potential degradation.
Potential Biological and Pharmaceutical Relevance
While specific biological activity for 3-(Ethylamino)-pentanoic acid is not widely reported, the general class of substituted pentanoic acids has been investigated for various therapeutic applications.
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Anticancer Activity: Some substituted pentanoic acids have shown potential as anticancer agents.[4] They may act by inhibiting enzymes such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), which are often dysregulated in cancer cells.[4]
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Antioxidant Properties: Derivatives of amino propanoic acids have been shown to possess antioxidant properties, which could be relevant for conditions involving oxidative stress.[5]
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Neurological Applications: The structural similarity to GABA (gamma-aminobutyric acid) suggests that it could be explored for its potential effects on the central nervous system. Pregabalin, a derivative of hexanoic acid, is a well-known anticonvulsant.
Sources
- 1. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
